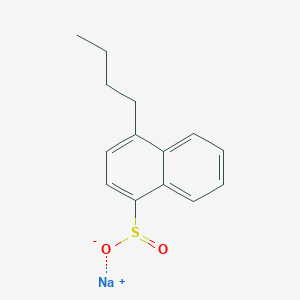

Butyl naphthalene-1-sulfonate,sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl naphthalene-1-sulfonate, sodium is a derivative of sulfonic acid which contains a naphthalene functional unit . It has excellent penetration, wetting, emulsifying, diffusing, and foaming properties . It is resistant to acid, alkali, hard water, and inorganic salts .

Synthesis Analysis

Alkylnaphthalene sulfonates, including Butyl naphthalene-1-sulfonate, sodium, are produced on a large scale by condensation of naphthalenesulfonate or alkylnaphthalenesulfonates with formaldehyde .Molecular Structure Analysis

The molecular formula of Butyl naphthalene-1-sulfonate, sodium is C18H23NaO3S . The linear formula is CH3(CH2)3SO3Na .Chemical Reactions Analysis

Naphthalenesulfonates, including Butyl naphthalene-1-sulfonate, sodium, undergo many reactions. Upon heating with dilute aqueous acid, it reverts to naphthalene. Fusion with sodium hydroxide followed by acidification gives 1-naphthol .Physical And Chemical Properties Analysis

Butyl naphthalene-1-sulfonate, sodium appears as a light yellow transparent liquid or beige solid . It is soluble in water and stable .Scientific Research Applications

Hydrotropic Agent in Analytical Chemistry

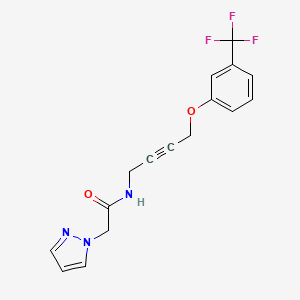

Sodium butyl naphthalene-1-sulfonate serves as a hydrotropic agent in analytical chemistry. It enhances the solubility of poorly water-soluble compounds, aiding in sample preparation and extraction. Researchers use it to improve the solubility of hydrophobic substances during spectroscopic analyses, chromatography, and other analytical techniques .

Organic Synthesis

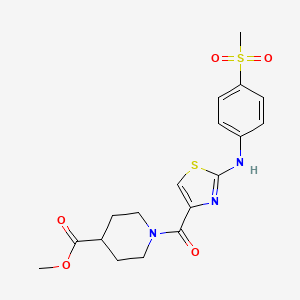

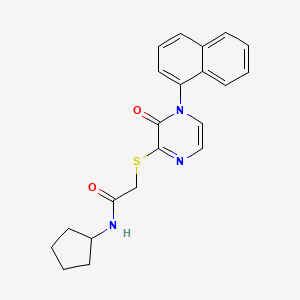

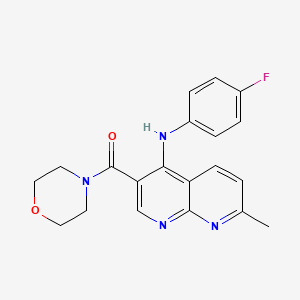

In organic synthesis, sodium butyl naphthalene-1-sulfonate acts as a versatile building block. It participates in S–S, N–S, and C–S bond-forming reactions. Notably, it contributes to the synthesis of several valuable organosulfur compounds:

- Thiosulfonates (R–SO2S–R1): Sodium butyl naphthalene-1-sulfonate is a coupling partner for S–S bond formation, leading to thiosulfonates. These compounds find applications in medicinal chemistry and materials science .

- Sulfides and Sulfones: Sodium butyl naphthalene-1-sulfonate contributes to the construction of sulfides and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .

Metal Indicator

Calcon (C.I.15705) and Eriochrome blue-black B (C.I. 14640) are metal indicators derived from sodium butyl naphthalene-1-sulfonate. These dyes exhibit color changes in the presence of specific metal ions. Researchers use them in complexometric titrations and metal ion detection .

Dye and Pigment Industry

Sodium butyl naphthalene-1-sulfonate contributes to the formulation of acid dyes and pigments. It imparts color to textiles, paper, and other materials. Acid Orange 31 (C.I. 15995) is an example of a dye synthesized from this compound .

Mechanism of Action

Target of Action

Butyl naphthalene-1-sulfonate, sodium is a surfactant, which means its primary targets are interfaces between different phases, such as oil and water . It interacts with these interfaces to reduce surface tension, facilitating the mixing of substances that are usually immiscible .

Mode of Action

The compound’s mode of action is primarily through its surfactant properties. It has excellent penetration, wetting, emulsifying, diffusing, and foaming properties . It can greatly increase the permeability when mixed with a small amount of salt .

Result of Action

The molecular and cellular effects of butyl naphthalene-1-sulfonate, sodium are largely dependent on its surfactant properties. It can disrupt cell membranes, alter protein conformations, and affect the solubility of other compounds . In industrial applications, it is used for its ability to increase the solubility and dispersion of other substances .

Action Environment

The action of butyl naphthalene-1-sulfonate, sodium is influenced by environmental factors such as pH, temperature, and the presence of other substances. It is resistant to acid, alkali, hard water, and inorganic salts . Its efficacy and stability can be affected by these factors, as well as by the specific conditions of the environment in which it is used.

Safety and Hazards

properties

IUPAC Name |

sodium;4-butylnaphthalene-1-sulfinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2S.Na/c1-2-3-6-11-9-10-14(17(15)16)13-8-5-4-7-12(11)13;/h4-5,7-10H,2-3,6H2,1H3,(H,15,16);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXULKTYSTJSKFK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C2=CC=CC=C12)S(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NaO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl naphthalene-1-sulfonate,sodium | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2401437.png)

![3-(3-(4-(2-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2401438.png)

![N-(3-methoxypropyl)-4-[(4-methylphenyl)sulfonyl]-2-(2-thienyl)-1,3-oxazol-5-amine](/img/structure/B2401440.png)

![1H-[1,2,3]triazolo[4,5-d]pyridazine-4,7-diol](/img/structure/B2401444.png)

![N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2401448.png)